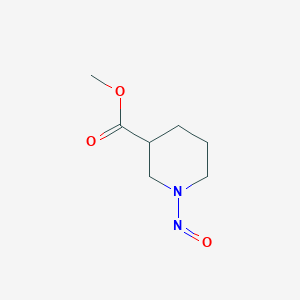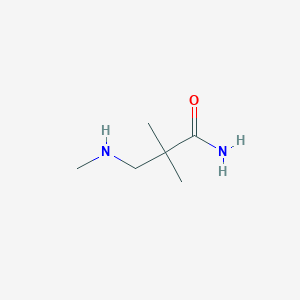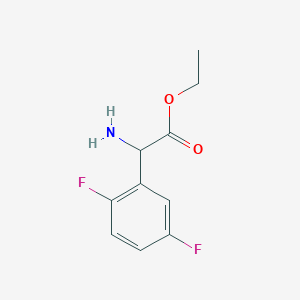![molecular formula C9H16O B13486238 [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13486238.png)
[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol: is an organic compound that belongs to the class of bicyclo[111]pentanes These compounds are characterized by their unique three-dimensional structure, which imparts distinct chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol typically involves the reaction of propan-2-yl-substituted bicyclo[1.1.1]pentane with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the nucleophilic bicyclo[1.1.1]pentane attacks the electrophilic carbonyl carbon of formaldehyde, followed by protonation to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reactivity of the starting materials can also be employed to achieve higher efficiency in large-scale production.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alkane or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated derivatives, azides.
科学研究应用
Chemistry: In chemistry, [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its rigid structure can be used to design molecules that fit precisely into enzyme active sites.
Medicine: In medicine, this compound is being explored for its potential as a drug candidate. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a promising lead compound in drug discovery.
Industry: In industry, the compound is used in the development of new materials with unique properties. Its rigid structure can impart strength and stability to polymers and other materials.
作用机制
The mechanism of action of [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit precisely into binding sites on enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of receptor signaling pathways.
相似化合物的比较
Bicyclo[1.1.1]pentane: The parent compound of [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol, which lacks the hydroxyl group.
[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]amine: A similar compound where the hydroxyl group is replaced with an amine group.
[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]carboxylic acid: A compound where the hydroxyl group is replaced with a carboxylic acid group.
Uniqueness: The uniqueness of this compound lies in its combination of a rigid bicyclo[1.1.1]pentane core with a hydroxyl functional group. This combination imparts unique chemical and physical properties, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC 名称 |
(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C9H16O/c1-7(2)9-3-8(4-9,5-9)6-10/h7,10H,3-6H2,1-2H3 |
InChI 键 |
GNGWKBJNPNMRDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C12CC(C1)(C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


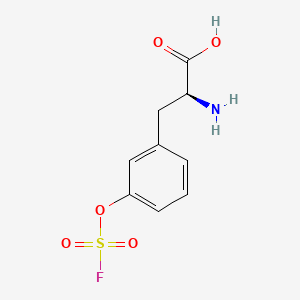
![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)
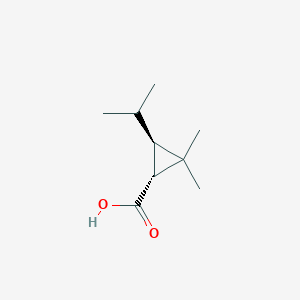
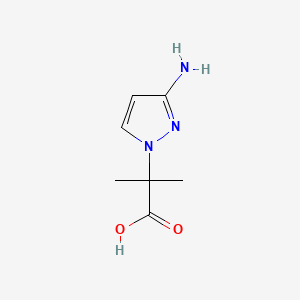

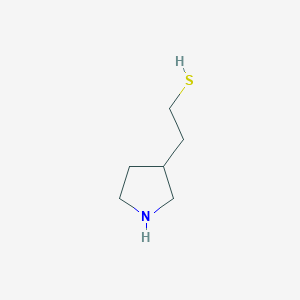
![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)
![3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride](/img/structure/B13486217.png)

![4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13486233.png)
